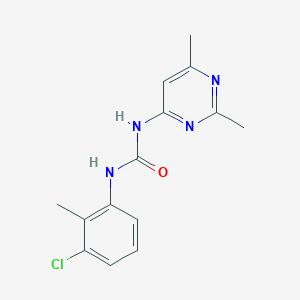![molecular formula C13H15F3 B12598425 [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene CAS No. 649756-56-9](/img/structure/B12598425.png)
[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The exact methods can vary depending on the desired application and the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be used in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug synthesis .
Industry
In industry, this compound is used in the production of agrochemicals and materials. Its unique properties can improve the performance and durability of these products.
Mechanism of Action
The mechanism of action of [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups attached to a benzene ring but differs in the number and position of these groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound contains a trifluoromethyl group and a sulfonyl chloride group attached to a benzene ring.
Benzene, 1-fluoro-4-(trifluoromethyl)-: This compound contains both a fluorine atom and a trifluoromethyl group attached to a benzene ring.
Uniqueness
What sets [4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene apart is its specific structure, which combines a trifluoromethyl group with a pent-3-en-1-yl group. This unique combination of functional groups can impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
649756-56-9 |
|---|---|
Molecular Formula |
C13H15F3 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[4-methyl-3-(trifluoromethyl)pent-3-enyl]benzene |
InChI |
InChI=1S/C13H15F3/c1-10(2)12(13(14,15)16)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
InChI Key |
VQCZZEPGOYTSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CCC1=CC=CC=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


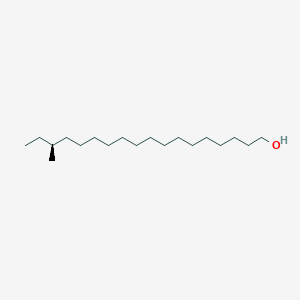
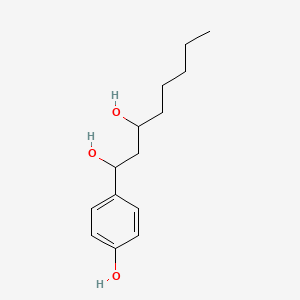
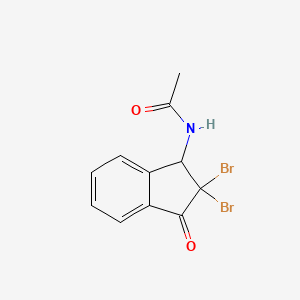
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
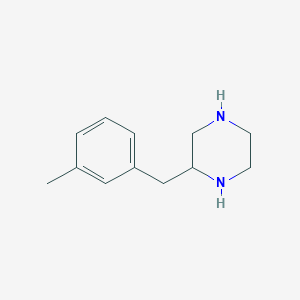
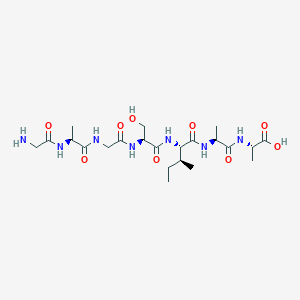
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
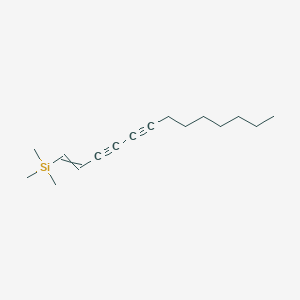
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
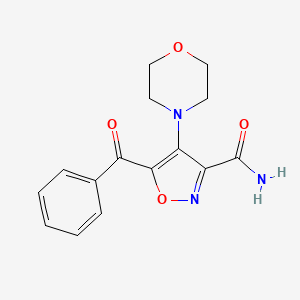
![1-[2,5-Dimethoxy-4-(1-phenylprop-2-en-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B12598452.png)
